- Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating Reagent, Chemistry - A European Journal, 2014, 20(19), 5573-5579

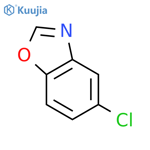

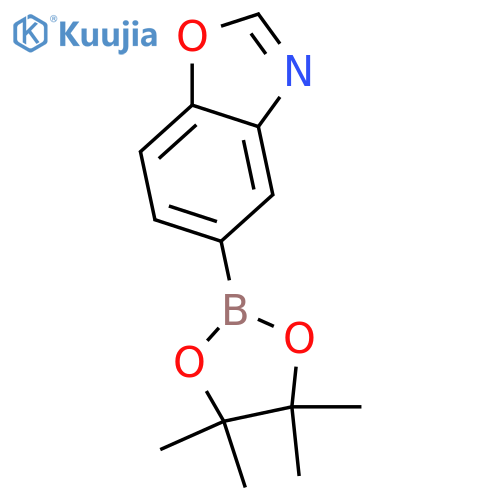

Cas no 936902-12-4 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)

936902-12-4 structure

Productnaam:5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

CAS-nummer:936902-12-4

MF:C13H16BNO3

MW:245.082043647766

MDL:MFCD13181968

CID:839816

PubChem ID:53216817

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Chemische en fysische eigenschappen

Naam en identificatie

-

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

- BENZOOXAZOLE-5-BORONIC ACID PINACOL ESTER

- BENZOXAZOLE-5-BORONIC ACID, PINACOL ESTER

- CHLWHHUKKHNQTH-UHFFFAOYSA-N

- ZXBA000730

- BCP18917

- FCH2810322

- CM10528

- OR61115

- AS06375

- AB66696

- Benzoxazole-5-boronic acid pinacol ester

- BC000673

- SY059476

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole (ACI)

- 1,3-Benzoxazole-5-boronic acid pinacol ester

-

- MDL: MFCD13181968

- Inchi: 1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-5-6-11-10(7-9)15-8-16-11/h5-8H,1-4H3

- InChI-sleutel: CHLWHHUKKHNQTH-UHFFFAOYSA-N

- LACHT: N1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)OC=1

Berekende eigenschappen

- Exacte massa: 245.12200

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 4

- Zware atoomtelling: 18

- Aantal draaibare bindingen: 1

- Complexiteit: 318

- Topologisch pooloppervlak: 44.5

Experimentele eigenschappen

- Dichtheid: 1.14±0.1 g/cm3 (20 ºC 760 Torr),

- Smeltpunt: 88-93 °C

- PSA: 44.49000

- LogboekP: 2.12700

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Beveiligingsinformatie

-

Symbool:

- Signaalwoord:Warning

- Gevaarverklaring: H302 + H312 + H332

- Waarschuwingsverklaring: P280

- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:3

- Code gevarencategorie: 20/21/22

-

Identificatie van gevaarlijk materiaal:

- Opslagvoorwaarde:2-8°C

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Douanegegevens

- HS-CODE:2934999090

- Douanegegevens:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-112334-0.25g |

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |

936902-12-4 | 95% | 0.25g |

$56.0 | 2023-10-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062395-10g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 96% | 10g |

¥4348.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T43590-25g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97% | 25g |

¥10504.0 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T43590-5g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97% | 5g |

¥1794.0 | 2023-09-06 | |

| Chemenu | CM134707-10g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97+% | 10g |

$617 | 2021-08-05 | |

| Chemenu | CM134707-5g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97+% | 5g |

$353 | 2021-08-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD230231-5g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97% | 5g |

¥1813.0 | 2024-04-17 | |

| TRC | B694118-250mg |

Benzooxazole-5-boronic acid pinacol ester |

936902-12-4 | 250mg |

$ 98.00 | 2023-04-18 | ||

| Chemenu | CM134707-10g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97+% | 10g |

$*** | 2023-05-29 | |

| Ambeed | A285632-1g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97% | 1g |

$50.0 | 2025-02-25 |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Triethylamine , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , Potassium iodide , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C; -5 °C

1.2 Solvents: Methanol ; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

1.2 Solvents: Methanol ; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 100 °C

Referentie

- Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof, World Intellectual Property Organization, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 85 °C

Referentie

- Preparation of condensed derivatives of imidazole useful as pharmaceuticals, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 15 h, 100 °C

Referentie

- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Triethylamine , Potassium iodide , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C

1.2 Reagents: Methanol ; 1 h, 20 °C

1.3 Solvents: Diethyl ether ; 4 h, 20 °C

1.2 Reagents: Methanol ; 1 h, 20 °C

1.3 Solvents: Diethyl ether ; 4 h, 20 °C

Referentie

- Method for preparing aminoarylborane compounds or derivatives thereof, World Intellectual Property Organization, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 100 °C; cooled

1.2 Reagents: Water

1.2 Reagents: Water

Referentie

- Preparation of pyridopyrimidinone derivatives for use as Syk kinase inhibitors, World Intellectual Property Organization, , ,

Productiemethode 7

Reactievoorwaarden

Referentie

- Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors, World Intellectual Property Organization, , ,

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 100 °C

Referentie

- Synthesis of Amino-substituted Quinazolines for treating cancers with EGFR mutations, World Intellectual Property Organization, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C

Referentie

- Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers, Journal of Medicinal Chemistry, 2017, 60(14), 6337-6352

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C

Referentie

- Preparation of 1H-(1,2,3)triazolo[4,5-c]quinoline derivative, China, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 20 h, 100 °C

Referentie

- Organometallic compound and organic light-emitting device including the same, European Patent Organization, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C

Referentie

- Preparation of aminopyrazine compounds as adenosine receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C

Referentie

- Preparation of 1,8-naphthyridinone compounds as adenosine receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, reflux

Referentie

- OLEDs from organic compounds with triazine and heterocycle moieties in layer between electrodes, Germany, , ,

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: Dimethyl sulfoxide ; 22 h, 80 °C

Referentie

- Highly Potent 17β-HSD2 Inhibitors with a Promising Pharmacokinetic Profile for Targeted Osteoporosis Therapy, Journal of Medicinal Chemistry, 2018, 61(23), 10724-10738

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 4 h, 100 °C

Referentie

- Preparation of 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors, World Intellectual Property Organization, , ,

Productiemethode 17

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 22 h, 80 °C

Referentie

- Preparation of phenyl thienyl methanone compounds as inhibitors of 17β-hydroxysteroid dehydrogenases type 1 and type 2, World Intellectual Property Organization, , ,

Productiemethode 18

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, rt → reflux

Referentie

- Preparation of 5-pyridine-1H-indazole compounds and its pharmaceutical composition as CLK2 and DYRK1A protein kinase inhibitor for treatment of inflammation, China, , ,

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Raw materials

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Preparation Products

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Gerelateerde literatuur

-

1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547

-

Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

936902-12-4 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole) Gerelateerde producten

- 869943-31-7(1-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylbutan-2-amine)

- 1805525-07-8(6-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-3-methanol)

- 131860-33-8(Azoxystrobin)

- 1404451-31-5(Fmoc-L-Pyrraline(TBS)-OH)

- 900012-39-7(N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)

- 1331383-23-3(trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative(Mixture of Diastereomers))

- 1706442-56-9(6-Methyl-2-morpholin-4-yl-pyridine-3-carbaldehyde)

- 1261787-74-9(2-[5-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]acetonitrile)

- 947165-27-7(7-amino-1,3-dihydro-2,1-benzoxaborol-1-ol)

- 53949-53-4(Benzeneacetic acid, 4-(1-hydroxy-2-methylpropyl)--alpha--methyl- (9CI))

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

Zuiverheid:99%

Hoeveelheid:5g

Prijs ($):278.0